molecular formula C5H6N6S B1609176 2,6-Diamino-9H-purine-8-thiol CAS No. 462066-71-3

2,6-Diamino-9H-purine-8-thiol

Cat. No.: B1609176
CAS No.: 462066-71-3
M. Wt: 182.21 g/mol
InChI Key: VKXYEVRDQVTHAB-UHFFFAOYSA-N
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Description

2,6-Diamino-9H-purine-8-thiol, also known by its IUPAC name 2,6-diamino-7,9-dihydro-8H-purine-8-thione, is a chemical compound with the molecular formula C5H6N6S . It has a molecular weight of 182.21 . The compound is used for research and development purposes .


Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule . It contains a total of 18 atoms; 6 Hydrogen atoms, 5 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The compound has been synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 182.21 and a molecular formula of C5H6N6S . It is solid at room temperature .

Scientific Research Applications

Complex Hydrogen-Bonding Schemes

Research shows that 2,6-diamino-9H-purine-8-thiol forms complex hydrogen-bonding schemes in certain structures, such as 2,6-diamino-9H-purine monohydrate and bis(2,6-diamino-9H-purin-1-ium) 2-(2-carboxylatophenyl)acetate heptahydrate. These structures, despite being molecularly simple, display intricate hydrogen-bonding networks. This complexity is significant in understanding molecular interactions and designing new compounds with specific properties (Atria, Garland, & Baggio, 2010).

Radiolabelled Precursor for 14C-Nucleosides

This compound is used in the synthesis of radiolabelled precursors for preparing 14C-labelled nucleosides. This application is vital in drug development, particularly in tracing and studying the pharmacokinetics of drugs (Valsborg, Knutsen, Lundt, & Foged, 1995).

Corrosion Inhibition

This compound has been studied as a corrosion inhibitor for mild steel in acidic solutions. The inhibition efficiency of this compound was significant, demonstrating its potential use in protecting metals from corrosion in industrial applications (Yan, Li, Cai, & Hou, 2008).

Antiviral and Antitumor Activities

Synthesized derivatives of this compound have been evaluated for their antiviral and antitumor activities. The variations in their chemical structures influence their biological activities, making them subjects of interest in medicinal chemistry research (Sedláček, Břehová, Pohl, Holý, & Janeba, 2011).

Cardiomyogenesis Inducing Agents

Research indicates that this compound derivatives might support cardiomyogenic cell differentiation. This suggests potential therapeutic applications in regenerative medicine and heart disease treatment (Koley, König, Hilber, Schnürch, Stanetty, & Mihovilovic, 2010).

Safety and Hazards

The compound is used for research and development purposes . For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

2,6-diamino-7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXYEVRDQVTHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1NC(=S)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417907
Record name 2,6-Diamino-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462066-71-3
Record name 2,6-Diamino-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-9H-purine-8-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.